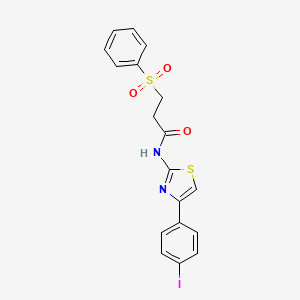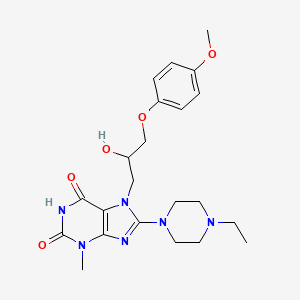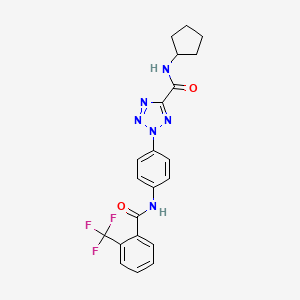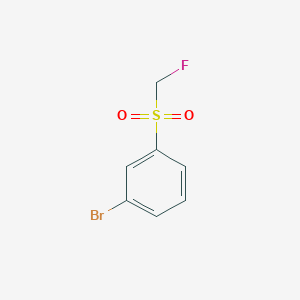
N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to "N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide," involves strategic reactions between specific precursors to introduce various functional groups, such as iodophenyl, sulfonyl, and propanamide moieties. A related process involves the reaction between benzo[d]thiazol-2-amine and an appropriate phenyl derivative to obtain high yields of thiazole compounds, showcasing a general methodology for constructing the thiazole core with diversified substituents (Manolov et al., 2021). Such synthetic routes typically employ conditions favoring nucleophilic substitution reactions for incorporating iodophenyl groups and subsequent steps for adding sulfonyl and propanamide functionalities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by their planar thiazole ring, which can engage in various intermolecular interactions due to its electron-rich nature. For compounds within this class, structural analyses often reveal close-packed arrangements facilitated by non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity patterns (Carballo et al., 2013). These structural features are crucial for understanding the compound's chemical behavior and interactions with biological targets.
Chemical Reactions and Properties
Thiazole derivatives exhibit a range of chemical reactivities, attributable to their functional groups and aromatic system. Their reactions can include nucleophilic substitutions at the halogenated phenyl ring, electrophilic substitutions at the thiazole ring, and transformations of the sulfonyl and propanamide groups under specific conditions. The presence of a sulfonyl group enhances the compound's ability to act as an electrophile, while the amide functionality may participate in condensation reactions (Zaky et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide and its derivatives have been studied for their chemical synthesis and characterization. For instance, Manolov et al. (2021) described the preparation of a flurbiprofen derivative, closely related to the specified compound, through a high-yield reaction. The compound was fully analyzed and characterized using various spectral data, including 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).
Novel Synthesis Methods
Another aspect of research focuses on novel synthesis methods. For example, Stanetty et al. (1997) presented a novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides, including directed lithiation of related compounds. This method rationalized a proposed mechanism supported by control experiments (Stanetty, Krumpak, Emerschitz, & Mereiter, 1997).
Application in Tumor Hypoxia Markers
Li et al. (2005) explored the application of similar compounds in identifying tumor hypoxia. They synthesized and evaluated nitroimidazole-based thioflavin-T derivatives, which showed accumulation in hypoxic murine sarcoma S180 cells, suggesting potential use as tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).
Antimicrobial and Cytotoxic Activities
Research also extends to the antimicrobial and cytotoxic activities of similar compounds. Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Some compounds showed high antibacterial and anticandidal effects, and certain derivatives exhibited high cytotoxicity against various human leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKWJISQINBDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)
![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)
